molecular formula C10H9NO2 B132891 3,4-dimethyl-1H-indole-6,7-dione CAS No. 157583-30-7

3,4-dimethyl-1H-indole-6,7-dione

Cat. No.: B132891
CAS No.: 157583-30-7
M. Wt: 175.18 g/mol
InChI Key: FBFGZRBENONBFL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-indole-6,7-dione is a synthetic indolequinone derivative of high interest in medicinal chemistry and chemical biology research. This compound features a quinone moiety fused to a 3,4-dimethylindole scaffold, a structure known to confer significant redox potential and electrophilic reactivity. Indole derivatives are recognized for their diverse biological activities and capacity to interact with a wide array of biological macromolecules, making them a privileged scaffold in drug discovery . The primary research application of this compound is anticipated to be in the field of enzyme inhibition, particularly targeting the cancer-associated enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). Structurally similar indolequinones, such as 5-methoxy-1,2-dimethylindole-4,7-dione, are well-established as potent mechanism-based inhibitors of NQO1 . These compounds act as suicide substrates: upon a 2-electron reduction by NQO1, the resulting hydroquinone undergoes elimination to form a highly electrophilic iminium ion that alkylates and irreversibly inactivates the enzyme within its active site . Given the elevated levels of NQO1 in many human solid tumors, this mechanism represents a promising strategy for targeting cancer cells. Consequently, this compound is a valuable chemical tool for probing NQO1 biology and its role in pathways such as cancer cell proliferation and the regulation of oxidative stress . Beyond NQO1 inhibition, the indole-dione core is a versatile pharmacophore with demonstrated potential in other research areas. Indole derivatives show a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects, often through interactions with various enzymatic pathways . Researchers can utilize this compound as a key synthetic intermediate for further chemical modifications or to explore its intrinsic biological activity in various assay systems. This product is sold for research purposes as a chemical reference standard and tool compound. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-1H-indole-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)9-8(5)6(2)4-11-9/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGZRBENONBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=O)C2=C1C(=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 1h Indole 6,7 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-dimethyl-1H-indole-6,7-dione, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively, confirming the connectivity and substitution pattern of the indolequinone core.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these protons is influenced by their local electronic environment, with the electron-withdrawing dione (B5365651) functionality and the aromatic system playing key roles.

N-H Proton: The proton attached to the indole (B1671886) nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 12.0 ppm. Its exact position can be sensitive to solvent and concentration due to hydrogen bonding.

Methyl Protons: The two methyl groups at positions C3 and C4 would each produce a distinct singlet. The C4-methyl protons, being directly attached to the benzene (B151609) ring, would likely appear around δ 2.7-2.8 ppm. The C3-methyl protons, attached to the pyrrole (B145914) ring, would be expected at a slightly different chemical shift, typically around δ 2.3-2.6 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N1-H11.0 - 12.0s (broad)
C5-H~7.0 - 7.5s
C2-H~6.9 - 7.2s
C4-CH₃~2.7 - 2.8s
C3-CH₃~2.3 - 2.6s

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

Carbonyl Carbons: The most downfield signals in the spectrum are expected to be from the two carbonyl carbons of the dione moiety (C6 and C7). These carbons are highly deshielded and would typically resonate in the range of δ 170-185 ppm.

Aromatic and Pyrrole Ring Carbons: The sp²-hybridized carbons of the indole ring system (C2, C3, C3a, C4, C5, and C7a) are expected to appear in the δ 110-150 ppm region. The specific chemical shifts are influenced by the methyl substituents and the dione group. For instance, the quaternary carbons C3, C4, C3a, and C7a would be identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methyl Carbons: The two methyl carbons (C3-CH₃ and C4-CH₃) would be observed in the upfield region of the spectrum, typically between δ 9.0 and 20.0 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6, C7 (C=O)170 - 185
C2, C3, C3a, C4, C5, C7a110 - 150
C4-CH₃15 - 20
C3-CH₃9 - 15

Vibrational Spectroscopy for Identification of Functional Groups and Molecular Vibrations

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the pyrrole ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretches: The dione functionality is expected to show strong, distinct absorption bands in the carbonyl region, typically between 1650 and 1700 cm⁻¹. The exact frequencies can be influenced by conjugation and potential intramolecular hydrogen bonding with the N-H group.

C=C and C-N Stretches: Stretching vibrations associated with the C=C bonds of the aromatic and pyrrole rings are expected in the 1450-1620 cm⁻¹ region. researchgate.net C-N stretching vibrations typically appear in the 1200-1350 cm⁻¹ range.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 3000Medium
C=O (Dione)Stretch1650 - 1700Strong
C=C (Aromatic/Pyrrole)Stretch1450 - 1620Medium-Strong

Resonance Raman (RR) spectroscopy is a powerful technique for selectively enhancing the vibrational modes associated with a chromophore (the light-absorbing part of a molecule). For this compound, the conjugated indolequinone system constitutes a strong chromophore. By tuning the excitation laser wavelength to match an electronic absorption band of this chromophore, the Raman signals of the vibrational modes coupled to this electronic transition would be significantly intensified. This selectivity would likely enhance the C=O and C=C stretching modes of the quinone ring, providing detailed information about the structure of the π-conjugated system and its electronic properties. This technique is particularly useful for studying how the molecule's environment or its binding to other molecules affects its electronic and vibrational structure.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular weight and formula, and offering insights into the molecular structure.

For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 175. The fragmentation of indole derivatives often follows characteristic pathways. scirp.org

Loss of Carbon Monoxide: A common fragmentation for quinones is the sequential loss of carbon monoxide (CO) molecules. One would expect to see peaks at m/z = 147 (M - CO) and potentially m/z = 119 (M - 2CO).

Loss of Methyl Radical: Ejection of a methyl radical (•CH₃) from the molecular ion could lead to a fragment at m/z = 160.

Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN), which could occur from various fragments. researchgate.net For example, the fragment at m/z = 119 might lose HCN to produce a fragment at m/z = 92.

These fragmentation patterns provide a "fingerprint" that helps to confirm the proposed structure. libretexts.org

m/zPredicted Fragment Identity
175[M]⁺˙ (Molecular Ion)
160[M - CH₃]⁺
147[M - CO]⁺˙
119[M - 2CO]⁺˙
92[M - 2CO - HCN]⁺˙

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions and extent of conjugation in organic molecules such as this compound. The indole nucleus possesses a bicyclic aromatic system, giving rise to characteristic absorption bands in the UV region. The electronic spectrum of indole and its derivatives is primarily characterized by two main absorption bands, designated as the ¹La and ¹Lb bands, arising from π → π* transitions.

The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. Methyl groups, being electron-donating, can induce a bathochromic (red) shift in the absorption maxima. For instance, studies on various methyl-substituted indoles have shown that methylation can alter the energies of the ¹La and ¹Lb transitions. nih.gov Generally, electron-donating groups tend to cause a bathochromic shift for both the ¹La and ¹Lb absorption bands. core.ac.uk

In the case of this compound, the presence of the dione functionality at the 6- and 7-positions introduces carbonyl chromophores, which can further influence the electronic spectrum. The carbonyl groups, with their n → π* and π → π* transitions, are expected to introduce additional absorption features and extend the conjugation of the system. This extended conjugation, involving the benzene ring, the pyrrole ring, and the dione moiety, would likely result in a significant bathochromic shift of the absorption maxima compared to simple indoles.

Compound Class Typical λmax (nm) Electronic Transitions Effect of Methyl Substitution
Indole~270-290¹La, ¹Lb (π → π)Bathochromic shift
Indole-dionesExpected > 300π → π, n → π*Further modulation of absorption bands

X-ray Crystallography for Three-Dimensional Structural Determination

The crystallographic study of 5,7-Dimethyl-1H-indole-2,3-dione reveals that it crystallizes with four molecules in the asymmetric unit. iucr.org The molecules are nearly planar, a characteristic feature of the indole ring system. iucr.org A significant aspect of the crystal packing is the formation of dimers through intermolecular N—H···O hydrogen bonds. iucr.org This hydrogen bonding is a common motif in the crystal structures of indole derivatives containing a carbonyl group.

For this compound, a similar planar indole core is expected. The methyl groups at the 3- and 4-positions and the dione functionality at the 6- and 7-positions will influence the crystal packing. It is highly probable that the N-H group of the pyrrole ring will act as a hydrogen-bond donor, and one of the carbonyl oxygen atoms of the dione moiety will act as a hydrogen-bond acceptor, leading to the formation of hydrogen-bonded dimers or chains in the solid state.

The precise bond lengths and angles will be influenced by the electronic effects of the methyl and dione substituents. The C=O bond lengths are expected to be in the typical range for ketones. The aromatic C-C bonds of the benzene and pyrrole rings will exhibit lengths intermediate between single and double bonds, consistent with their aromatic character.

Below is a table summarizing the crystallographic data for the analogous compound, 5,7-Dimethyl-1H-indole-2,3-dione. iucr.org

Parameter 5,7-Dimethyl-1H-indole-2,3-dione
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.3535 (3)
b (Å) 11.2336 (3)
c (Å) 15.1882 (5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1765.23 (9)
Z 8

Mechanistic Investigations and Biomimetic Studies of 3,4 Dimethyl 1h Indole 6,7 Dione

Elucidation of Reaction Mechanisms for 3,4-dimethyl-1H-indole-6,7-dione and its Derivatives

The reactivity of this compound is centered around its indolequinone core, which imparts distinct electrophilic properties and dictates its reaction pathways.

Electrophilic and Nucleophilic Reactivity of the Indolequinone Core

The 6,7-dione structure of the indolequinone core makes it a potent electrophile, susceptible to attack by nucleophiles. The primary reaction studied in this context is its interaction with primary amines, such as benzylamine. This reaction is a cornerstone of its function as a biomimetic model and proceeds via a transamination process. The electrophilicity of the quinone system is crucial for the initial nucleophilic attack by the amine.

The physicochemical properties of this compound have been systematically investigated and compared to other indolequinone derivatives. These properties, particularly the redox potential, provide a quantitative measure of the electrophilicity of the quinone system. The two-electron redox potential (E'°) for this compound is a key parameter in understanding its reactivity.

Table 1: Physicochemical Properties of this compound and a Related Model Compound. acs.org
CompoundpKa (Pyrrole NH)E'° (vs SCE)
This compound8.64+10 mV
3-methyl-4-(3'-methylindol-2'-yl)indole-6,7-dione (Reference TTQ Model)7.70-10 mV

Radical Pathways and Oxidative Coupling Reactions

While the primary mechanism for the reaction of this compound with amines involves a two-electron transamination pathway, the potential for radical pathways exists in related quinone chemistries. However, in the context of its biomimetic studies for Tryptophylquinone (TTQ) cofactors, the focus has been on the non-radical transamination process. The aerobic catalytic oxidation of amines, facilitated by this model compound, involves the reduction of the quinone to an aminophenol and its subsequent re-oxidation. A significant deactivation pathway observed is a Michael-type addition of the amine to the aromatic ring of the quinone, which is a nucleophilic addition rather than a radical coupling reaction. acs.org Research has highlighted that aromatic substituents play a role in protecting the quinone from this deactivation, thereby enhancing its catalytic turnover efficiency. acs.org

Biomimetic Studies as Model Compounds for Tryptophylquinone (TTQ) Cofactors in Enzyme Systems

This compound serves as a valuable synthetic model for the Tryptophan Tryptophylquinone (TTQ) cofactor found in the active sites of bacterial enzymes like methylamine (B109427) dehydrogenase (MADH). acs.org These studies help elucidate the fundamental chemical processes of amine oxidation catalyzed by these enzymes.

Regioselectivity of Nucleophilic Addition to Indolequinone Models

In the context of biomimetic studies, the regioselectivity of nucleophilic addition is critical for the efficiency of the catalytic cycle. The primary desired reaction is the attack of the amine at one of the carbonyl carbons (C6 or C7) of the quinone. However, a competing and deactivating side reaction is the Michael-type nucleophilic addition of the amine to the benzenoid ring of the indolequinone. The methyl groups at the C3 and C4 positions on this compound influence the electronic properties and steric accessibility of the ring, thereby modulating the regioselectivity of such additions and protecting the quinone from deactivation. acs.org

Influence of Substituents on Chemical Reactivity and Selectivity in Indole-6,7-dione Systems

The reactivity and selectivity of indole-dione systems are profoundly influenced by the nature and position of substituents on the indole (B1671886) ring. In the case of a hypothetical this compound, the two methyl groups would play a crucial role in directing the outcome of chemical transformations.

The methyl group at the 3-position, being an electron-donating group, would increase the electron density of the pyrrole (B145914) ring, potentially affecting the reactivity of the adjacent carbonyl group at the 7-position. This increased nucleophilicity could influence reactions such as additions or condensations at this site.

In the context of indole-2,3-diones (isatins), which are structurally related to indole-6,7-diones, the effect of substituents on the carbonyl groups' reactivity has been a subject of detailed investigation. Spectroscopic studies, including IR and NMR, have been employed to correlate substituent effects with the electronic properties of the dione (B5365651) system. researchgate.net These studies reveal that electron-donating or electron-withdrawing groups on the aromatic ring can alter the vibrational frequencies of the carbonyl groups and the chemical shifts of adjacent carbon and nitrogen atoms, providing a quantitative measure of their electronic influence. researchgate.net

The following table summarizes the expected influence of the methyl substituents on the reactivity of the this compound framework based on established principles in indole chemistry.

Substituent PositionSubstituentExpected Electronic EffectPotential Influence on Reactivity and Selectivity
3Methyl (-CH3)Electron-donating (inductive effect and hyperconjugation)Increases electron density of the pyrrole ring; may influence the reactivity of the C7-carbonyl.
4Methyl (-CH3)Electron-donating (inductive effect and hyperconjugation)Increases electron density of the benzene (B151609) ring; may influence the reactivity of the C6-carbonyl and regioselectivity of reactions on the carbocyclic ring.

It is important to note that these are predictions based on general principles and data from related indole-dione systems. Detailed experimental studies on this compound are necessary to fully elucidate the specific influence of its substituents on its chemical reactivity and selectivity.

Computational Chemistry and Molecular Modeling of 3,4 Dimethyl 1h Indole 6,7 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscirp.org It is a widely used technique for studying indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. researchgate.netnih.gov DFT calculations can elucidate the ground-state geometries, electronic properties, and vibrational frequencies of molecules. researchgate.netdntb.gov.ua For 3,4-dimethyl-1H-indole-6,7-dione, DFT studies are instrumental in understanding its fundamental chemical nature. The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-31G or 6-311+G** to achieve reliable results. nih.govresearchgate.net

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing electronic transitions, which is relevant for applications in materials science, such as in dye-sensitized solar cells where charge transfer is crucial. researchgate.netacademie-sciences.fr The analysis can predict the most likely sites for electrophilic and nucleophilic attacks. nih.gov For indole derivatives, the HOMO-LUMO gap provides an indication of their stability and potential biological activity. researchgate.net

Table 1: Representative Quantum Chemical Parameters from DFT Calculations for Indole-like Systems

ParameterSymbolSignificanceTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability-0.18 to -0.27
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability-0.08 to -0.18
HOMO-LUMO Energy GapΔEChemical reactivity, stability2.62 to 4.3

Note: The values in this table are representative examples based on DFT calculations for related heterocyclic compounds and are for illustrative purposes. researchgate.netnih.gov The exact values for this compound would require specific calculations.

Molecular orbital calculations, a cornerstone of DFT, provide detailed information about the distribution and energy of electrons within a molecule. dntb.gov.ua These calculations are used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, which are essential for assessing the thermodynamic stability of a molecule. researchgate.netrsc.org A material's stability is determined by comparing its energy to that of potential decomposition products or alternative crystal structures (polymorphs). umn.edu

For isomers of indole, it has been shown that lower Gibbs free energy values correlate with greater molecular stability. researchgate.net By calculating these thermodynamic properties for this compound, researchers can predict its relative stability compared to other isomers or related compounds. scirp.orgrsc.org This information is crucial for understanding its potential persistence and transformation in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational landscapes and dynamic behavior of a molecule, which are not apparent from static models. For a molecule like this compound, MD simulations can reveal how it flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor.

The Automated Topology Builder (ATB) and Repository is a tool that can facilitate the development of molecular force fields necessary for MD simulations of novel compounds like indole derivatives. uq.edu.au By subjecting the ligand-protein complex to MD simulations, researchers can validate docking results and assess the stability of the interactions over a period of time, typically nanoseconds. nih.govnih.gov This provides a more realistic understanding of the binding stability in a dynamic physiological environment.

In Silico Docking Studies for Ligand-Target Interactions in Biological Systems

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. medjpps.com It is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target. nih.gov For this compound, docking studies can predict its potential binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.govmdpi.com

The process involves placing the ligand (the indolequinone) into the binding site of the target protein and calculating a "docking score," which estimates the binding energy. nih.govjmchemsci.com Lower docking scores typically indicate a more favorable binding interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Docking studies have been successfully applied to various indole derivatives to identify potential inhibitors for targets like DNA gyrase and proteases. medjpps.comjmchemsci.com

Table 2: Illustrative Docking Study Results for an Indole Derivative

Target ProteinPDB CodeLigandBinding Energy (kcal/mol)Interacting Residues
DNA Gyrase1KZNIndazole Derivative 5D-8.5Gln85, Asp82
DNA Gyrase1KZNIndazole Derivative 5F-8.2Gly86, Pro88
SARS-CoV-2 Mpro6LU7Schiff Base Derivative-8.1ARG3, ARG7

Note: This table presents example data from docking studies on related heterocyclic compounds to illustrate the type of information obtained. medjpps.comjmchemsci.com The specific interactions of this compound would depend on the chosen biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indolequinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com The goal of a QSAR study is to develop a reliable model that can predict the activity of new, unsynthesized compounds. nih.gov This approach is widely used in medicinal chemistry to guide the design of more potent and selective drug candidates.

For indolequinone derivatives, a QSAR model would be built using a dataset of compounds with known biological activities. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to find a correlation between these descriptors and the observed activity. nih.gov A reliable QSAR model can reveal which structural features are crucial for the desired biological effect, thereby guiding the synthesis of new derivatives of this compound with potentially enhanced activity. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor TypeExamples
Quantum-ChemicalHOMO/LUMO energies, Dipole moment, Atomic charges
TopologicalConnectivity indices, Shape indices (e.g., Kappa indices)
2D AutocorrelationGeary autocorrelation (GATS8p), Moreau-Broto autocorrelation (HATS3p)
RDF DescriptorsRadial Distribution Function descriptors (RDF045)

Note: This table lists examples of descriptor classes used in QSAR modeling of indole derivatives. nih.gov

Biological Activities and Structure Activity Relationships of Indole 6,7 Dione Systems Excluding Clinical Data

Exploration of Indolequinones as Versatile Biologically Active Scaffolds

Indolequinones, including the isomeric indole-4,7-diones, represent a versatile class of compounds with a broad spectrum of biological activities. researchgate.net Research has demonstrated their potential as antiproliferative, antifungal, and antibacterial agents. researchgate.net The inherent reactivity of the quinone moiety, coupled with the diverse functionalities that can be introduced onto the indole (B1671886) scaffold, allows for the fine-tuning of their biological profiles.

Indole derivatives, in general, are recognized as privileged scaffolds in drug discovery. nih.gov They are integral to the structure of numerous natural products and synthetic molecules with significant therapeutic potential. nih.govnih.gov The indole ring system's ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, contributes to its ability to bind to a wide range of biological targets. nih.gov

The biological activities of indolequinones are diverse. For instance, certain 1H-indole-4,7-diones have shown promising antifungal activity against various fungal strains, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov This suggests that the indolequinone core can serve as a valuable template for the development of novel antifungal agents. researchgate.netnih.gov

Furthermore, the antiproliferative effects of indole derivatives have been extensively studied. nih.govresearchgate.netresearchgate.netnih.gov The ability of these compounds to inhibit the growth of cancer cells highlights their potential in oncology research. The cytotoxic effects are often linked to their ability to interfere with fundamental cellular processes.

The following table summarizes the reported biological activities of various indole-dione systems, providing a glimpse into the therapeutic potential of this class of compounds.

Compound ClassBiological ActivityReference
1H-Indole-4,7-dionesAntifungal nih.gov
Indole DerivativesAntiproliferative/Anticancer nih.govresearchgate.netnih.gov
Indole DerivativesAntimicrobial nih.gov
Indole DerivativesAnti-inflammatory nih.gov

Structure-Activity Relationship (SAR) Studies of Indole-6,7-dione Derivatives

The biological activity of indole-6,7-dione derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact the potency and selectivity of these compounds, thereby guiding the design of more effective therapeutic agents. nih.gov

While specific research on 3,4-dimethyl-1H-indole-6,7-dione is limited, studies on related indole derivatives provide valuable insights into the potential effects of substitution. The introduction of methyl groups can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its interaction with biological targets.

For instance, in a series of 5- and 6-methoxy-1,2-dimethylindole-4,7-diones, the position of the methoxy (B1213986) group was found to be important for their activity as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov The 6-methoxy analog was found to be equipotent to the 5-methoxy isomer, indicating that electronic effects related to the quinone ring are critical for activity. nih.gov This suggests that the placement of substituents on the benzene (B151609) ring of the indole-dione scaffold can significantly modulate biological activity.

In another study on pyrrolo[3,4-f]indole-5,7-dione derivatives as monoamine oxidase (MAO) inhibitors, the substitution pattern on the indole nitrogen and the pyrrole (B145914) ring played a crucial role in determining the potency and selectivity of inhibition. nih.govnih.gov These findings underscore the importance of systematic modifications around the indole core to optimize biological outcomes.

Although direct evidence is not available for this compound, it can be hypothesized that the dimethyl groups at the C3 and C4 positions would influence its biological profile. The methyl group at C3 could sterically hinder or facilitate interactions with target enzymes, while the methyl group at C4 on the benzene ring portion could alter the electronic nature of the quinone system, thereby affecting its redox properties and interactions with target proteins. Further research is needed to elucidate the specific contributions of this substitution pattern.

Pharmacophore modeling helps in identifying the essential structural features of a molecule responsible for its biological activity. mdpi.com For the indole scaffold, the N-H group, the aromatic ring system, and the positions amenable to substitution are key components of its pharmacophore. nih.gov

In the context of indole-6,7-diones, the quinone moiety is a critical pharmacophoric element, particularly for activities involving redox cycling or covalent bond formation with target proteins. The two carbonyl groups of the dione (B5365651) system are key hydrogen bond acceptors and can participate in crucial interactions within enzyme active sites.

For inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), the indolequinone core acts as a scaffold that can be reductively activated. The substituents on the indole ring, such as the methyl groups in the 1 and 2 positions and a leaving group at the 3-methyl position in some studied inhibitors, are critical for the mechanism-based inhibition. nih.gov

Mechanistic Insights into Cellular and Molecular Targets

The biological effects of indole-6,7-dione derivatives are mediated through their interactions with various cellular and molecular targets. Understanding these mechanisms is fundamental to the rational design of new therapeutic agents.

Indole-based structures have been shown to inhibit a range of enzymes implicated in various diseases.

Monoamine Oxidase (MAO): Derivatives of pyrrolo[3,4-f]indole-5,7-dione have been identified as potent inhibitors of both MAO-A and MAO-B. nih.govnih.gov The inhibitory activity and selectivity are highly dependent on the substitution pattern on the indole ring system. nih.gov For instance, certain indole-5,6-dicarbonitriles exhibit high potency against MAO isoforms. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that is a target for cancer immunotherapy. While many indole derivatives have been investigated as IDO1 inhibitors, some natural products containing a quinone moiety have been reported to inhibit the enzyme, though often with concerns about non-specific activity. nih.govnih.govacs.org

NAD(P)H:quinone oxidoreductase 1 (NQO1): A series of 5- and 6-methoxy-1,2-dimethylindole-4,7-diones have been developed as mechanism-based inhibitors of NQO1. nih.gov These compounds are activated by NQO1, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme. nih.govnih.gov The efficiency of inhibition was found to correlate with the pKa of the leaving group at the (indol-3-yl)methyl position. nih.gov

EnzymeInhibitor ClassKey FindingsReference
Monoamine Oxidase (MAO)Pyrrolo[3,4-f]indole-5,7-dionesPotent and selective inhibition dependent on substitution. nih.govnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1)5- and 6-methoxy-1,2-dimethylindole-4,7-dionesMechanism-based inhibition; activity correlates with leaving group pKa. nih.gov
Acetylcholinesterase (AChE)Indole derivativesInhibition improved by side chains on the pyrrole ring. nih.govnih.gov
DNA GyraseSchiff bases of indoline-2,3-dioneIsatin (B1672199) moiety and side chain are important for interaction with the active site. nih.gov

DNA Gyrase: Schiff bases derived from indoline-2,3-dione (isatin) have shown potential as inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov The isatin moiety and the connecting side chain were found to be crucial for the interaction with the enzyme's active site. nih.gov

Acetylcholinesterase (AChE): Indole analogs have been investigated as AChE inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.gov The inhibitory activity is significantly enhanced by the addition of a side chain to the pyrrole ring of the indole nucleus. nih.gov

Besides enzymes, nucleic acids are also important targets for indole derivatives.

DNA G-quadruplexes: Certain indole-based compounds have been shown to interact with and stabilize G-quadruplex structures in DNA. nih.govnih.govfrontiersin.org These four-stranded structures are found in telomeric regions and gene promoter regions, and their stabilization by small molecules can interfere with cancer cell proliferation. Bis-indole carboxamides, for example, have demonstrated favorable G-quadruplex stabilization. nih.gov The interaction often involves stacking of the planar indole system on the terminal G-tetrads of the quadruplex. nih.gov

Modulation of Cellular Pathways (e.g., cell cycle arrest, induction of apoptosis, reactive oxygen species generation)

While direct experimental studies on the cellular effects of this compound are not extensively documented in publicly available literature, the broader class of indole-6,7-diones and related indolequinones has been investigated for their ability to modulate key cellular pathways involved in cell proliferation and survival. These studies provide a strong basis for inferring the potential biological activities of this compound.

Notably, derivatives of benzo[f]indole-4,9-dione have been shown to reduce the viability of triple-negative breast cancer (TNBC) cells through the accumulation of reactive oxygen species (ROS). nih.gov This increase in intracellular ROS can lead to significant cellular stress and trigger apoptotic cell death. Further investigation into these benzo[f]indole-4,9-dione derivatives revealed that their cytotoxic effects on the MDA-MB-231 cancer cell line are mediated by the induction of the intrinsic apoptosis pathway. nih.gov This is characterized by the activation of caspase-9 and an alteration in the ratio of Bax/Bcl-2 proteins, which are key regulators of apoptosis. nih.gov The induction of DNA fragmentation, a hallmark of late-stage apoptosis, was also observed in cells treated with these compounds. nih.gov

The generation of ROS is a common mechanism of action for many quinone-containing compounds, and it is plausible that the indole-6,7-dione core of this compound could participate in similar redox cycling processes, leading to the production of ROS and subsequent induction of apoptosis.

Furthermore, many indole derivatives have been reported to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. mdpi.com For instance, some spirooxindole derivatives can induce cell cycle arrest at the G2/M phase. mdpi.com Other indole-oxadiazole hybrids have been shown to cause cell cycle arrest in the S-phase. mdpi.com While the specific effects of this compound on the cell cycle have not been explicitly studied, the propensity of the indole scaffold to influence cell cycle progression suggests that this is a potential area of biological activity for this compound.

Table 1: Potential Modulation of Cellular Pathways by Indole-dione Systems

Cellular PathwayObserved Effect of Related Indole-dionesPotential Implication for this compoundSupporting Evidence
Reactive Oxygen Species (ROS) Generation Increased ROS accumulation in cancer cellsPotential to induce oxidative stress nih.gov
Apoptosis Induction of intrinsic apoptotic pathway, activation of caspase-9, modulation of Bax/Bcl-2 ratio, DNA fragmentationPotential to induce programmed cell death in cancer cells nih.gov
Cell Cycle Arrest at various phases (G2/M, S-phase) by different indole derivativesPotential to inhibit cell proliferation through cell cycle arrest mdpi.com

Comparative Analysis of the Biological Profiles of this compound with Other Indole-Derived Pharmacophores

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comnih.gov The specific biological profile of an indole derivative is heavily influenced by the nature and position of its substituents. A comparative analysis of this compound with other indole-derived pharmacophores highlights the potential significance of its unique substitution pattern.

The defining feature of this compound is the dione functionality on the pyrrole-fused benzene ring, creating an indolequinone system. This is in contrast to many other biologically active indoles where substitutions are more common at other positions of the indole ring. For instance, the presence of a carbonyl group at position 2 (oxindole-type compounds) has been associated with increased cytotoxicity in cancer cells. mdpi.com Similarly, substitutions at the 3-position with various functional groups have yielded compounds with a broad spectrum of activities, including anticancer and antimicrobial effects. mdpi.comdergipark.org.tr

The introduction of methyl groups at the 3 and 4 positions of the indole ring in this compound is also expected to modulate its biological activity. In some series of indole derivatives, the presence of substituents on the benzene ring, such as halogens at the 5 or 7-position, has been shown to influence cytotoxicity. mdpi.com While the specific impact of a 4-methyl group in the context of an indole-6,7-dione is not well-documented, it can be anticipated to affect the molecule's electronic properties and steric interactions with biological targets.

Compared to bis-indole alkaloids, which often exhibit potent anticancer activity through mechanisms like DNA intercalation or microtubule disruption, the smaller, single-core structure of this compound suggests a potentially different mode of action, possibly centered around the reactivity of the quinone system. nih.govnih.gov

Furthermore, many indole-based drugs target specific receptors or enzymes. For example, sumatriptan (B127528) is a serotonin (B10506) receptor agonist, while sunitinib (B231) is a multi-targeted receptor tyrosine kinase inhibitor. mdpi.com The biological profile of this compound is more likely to be governed by the chemical reactivity of its dione moiety, leading to broader cellular effects such as ROS generation and induction of apoptosis, rather than highly specific receptor binding, although this cannot be entirely ruled out without direct experimental evidence.

Future Perspectives and Emerging Research Directions for 3,4 Dimethyl 1h Indole 6,7 Dione

Development of Novel and Efficient Synthetic Routes for Functionalized Indolequinones

The synthesis of substituted indoles is a well-established field, with classic methods such as the Fischer, Leimgruber-Batcho, and Nenitzescu indole (B1671886) syntheses providing foundational routes. nih.govnih.gov However, the preparation of highly substituted and functionalized indolequinones like 3,4-dimethyl-1H-indole-6,7-dione presents unique challenges, including regioselectivity and the management of sensitive functional groups. Future research should focus on developing modular and efficient synthetic strategies.

A promising approach would be the late-stage functionalization of a pre-formed indole nucleus. For instance, a plausible route could commence with a suitably substituted aniline, followed by the construction of the indole core and subsequent oxidation to the quinone. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce the methyl groups with high precision. organic-chemistry.org

Another avenue of exploration is the development of domino reactions, where multiple bond-forming events occur in a single pot, thereby increasing efficiency and reducing waste. rsc.org The design of novel multicomponent reactions that assemble the this compound scaffold from simple, readily available starting materials would be a significant advancement.

Potential Synthetic Strategy Key Starting Materials Core Reaction Type Potential Advantages Anticipated Challenges
Linear Synthesis via Substituted Aniline3,4-dimethyl-1,2-phenylenediamine, dicarbonyl compoundCondensation and cyclization followed by oxidationWell-precedented reactions, predictable regiochemistry.Harsh oxidation conditions may be required, potential for side products.
Convergent Synthesis via Cross-CouplingDihalogenated benzene (B151609) derivative, substituted pyrrole (B145914)Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)High modularity, allows for diverse functionalization.Catalyst sensitivity, optimization of reaction conditions may be needed.
Domino Reaction ApproachSimple anilines, aldehydes, and alkynesMulti-component reactionHigh atom economy, operational simplicity.Discovery of suitable catalytic systems, control of stereochemistry.

Advanced Mechanistic Investigations into Complex Reaction Systems

The quinone moiety in this compound imparts a rich and complex reactivity profile. These compounds can participate in a variety of transformations, including Michael additions, cycloaddition reactions, and redox cycling. A thorough understanding of the mechanisms governing these reactions is crucial for harnessing the synthetic potential of this scaffold and for elucidating its biological modes of action.

Future mechanistic studies should employ a combination of advanced spectroscopic techniques, such as in-situ NMR and rapid-injection-quench EPR, to trap and characterize reactive intermediates. Isotope labeling studies would be invaluable for tracing the pathways of atoms during complex transformations.

Furthermore, computational chemistry can provide deep insights into reaction mechanisms. taylorandfrancis.com Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition states, and predict the regioselectivity of reactions, thereby guiding experimental design.

Reaction Type Mechanistic Question Proposed Investigative Technique
Nucleophilic AdditionWhat is the regioselectivity of nucleophilic attack (C5 vs. C6)?DFT calculations, trapping of intermediates, product analysis.
Cycloaddition (e.g., Diels-Alder)Is the reaction concerted or stepwise? What is the facial selectivity?Kinetic studies, stereochemical analysis of products, computational modeling.
Redox CyclingWhat is the structure of the semiquinone radical intermediate?Electron Paramagnetic Resonance (EPR) spectroscopy, cyclic voltammetry.

Targeted Exploration of Biological Pathways and Molecular Interactions for Drug Discovery Leads

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. jchr.orgresearchgate.net The presence of both the indole scaffold and the quinone functionality in this compound suggests that it could interact with a variety of biological targets.

Initial research should involve broad-spectrum phenotypic screening against a panel of cancer cell lines, pathogenic bacteria, and fungi to identify potential areas of therapeutic interest. nih.gov Hits from these screens would then be followed up with more focused studies to identify the specific molecular targets and pathways involved.

Given the known activities of other indolequinones, potential targets for this compound could include DNA (via intercalation or alkylation), topoisomerases, or enzymes involved in cellular redox homeostasis, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). The dimethyl substitution pattern may also confer selectivity for specific protein binding pockets.

Potential Therapeutic Area Hypothesized Molecular Target Suggested Screening Assay
OncologyDNA, Topoisomerases, Protein KinasesCell proliferation assays (e.g., MTT), DNA binding studies, kinase inhibition assays.
Infectious DiseasesBacterial DNA gyrase, Fungal cell wall biosynthesis enzymesMinimum Inhibitory Concentration (MIC) assays, enzyme inhibition assays.
Inflammatory DiseasesCyclooxygenases (COX), Lipoxygenases (LOX)Enzyme inhibition assays, measurement of inflammatory markers in cell culture.

Integration of In Silico and Experimental Methodologies for Rational Design and Discovery

The integration of computational and experimental approaches offers a powerful paradigm for accelerating the drug discovery process. nih.govyoutube.com In the context of this compound, in silico methods can be employed from the very early stages of research.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their physicochemical properties. youtube.com Molecular docking simulations can be used to predict the binding modes of this compound and its analogs to the active sites of potential protein targets, thereby guiding the design of more potent and selective inhibitors. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using computational tools can help to identify and mitigate potential liabilities early in the discovery pipeline. nih.gov

This in silico-driven approach, when coupled with iterative cycles of chemical synthesis and experimental validation, will enable the rational design of optimized drug candidates based on the this compound scaffold.

In Silico Tool Application for this compound Required Experimental Validation
Molecular DockingPredict binding affinity and orientation at target sites.In vitro binding assays (e.g., SPR, ITC), co-crystallography.
QSAR ModelingPredict biological activity of virtual derivatives.Synthesis and biological testing of predicted compounds.
ADMET PredictionForecast pharmacokinetic and toxicity profiles.In vitro permeability assays, metabolic stability assays, cytotoxicity studies.
Molecular Dynamics SimulationsStudy the dynamic behavior of the ligand-target complex.Biophysical characterization of the complex, functional assays.

Q & A

Q. How can interdisciplinary collaboration enhance research on this compound’s applications?

  • Methodology : Partner with material scientists to study its electrochemical properties (e.g., cyclic voltammetry for redox behavior) or with environmental chemists to assess degradation in simulated ecosystems. Share datasets via platforms like PubChem for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.